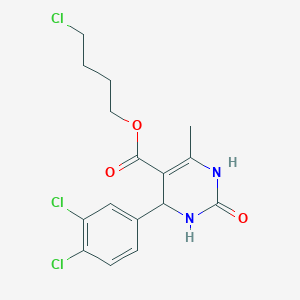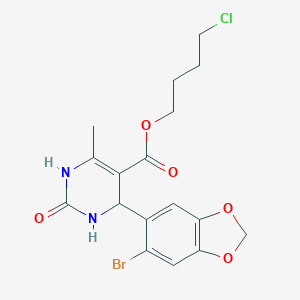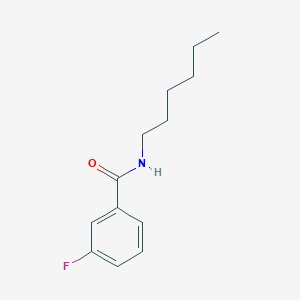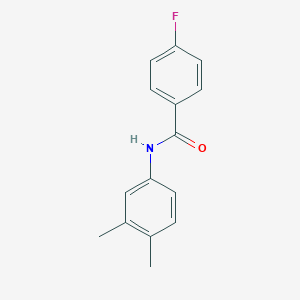![molecular formula C17H14ClFN2OS B412978 {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone](/img/structure/B412978.png)
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone is a complex organic compound characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a fluorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidine ring.
Introduction of Fluorobenzoyl Group: The next step involves the acylation of the thiazolidine ring with 2-fluorobenzoyl chloride under basic conditions.
Attachment of Chlorophenyl Group: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity.
Properties
Molecular Formula |
C17H14ClFN2OS |
|---|---|
Molecular Weight |
348.8g/mol |
IUPAC Name |
[2-(2-chlorophenyl)imino-5-methyl-1,3-thiazolidin-3-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C17H14ClFN2OS/c1-11-10-21(16(22)12-6-2-4-8-14(12)19)17(23-11)20-15-9-5-3-7-13(15)18/h2-9,11H,10H2,1H3 |
InChI Key |
ZNBKDZHODAQBRP-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1,3-Bis(4-methoxyphenyl)-2-imidazolidinyl]-4-methoxyphenol](/img/structure/B412901.png)
![N'-[1-(4-amino-1,2,5-oxadiazol-3-yl)ethylidene]acetohydrazide](/img/structure/B412903.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
![2-(3-chlorophenyl)-4-({[4'-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412908.png)

![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)

![Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B412916.png)
![ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate](/img/structure/B412917.png)
![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)
![2-(benzylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412919.png)
